molecular formula C19H23N5O3 B13440778 (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Cat. No.: B13440778
M. Wt: 369.4 g/mol
InChI Key: ZAFMHPQRCYVTLV-AATRIKPKSA-N
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Description

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic purine derivative designed for advanced biochemical and pharmacological research. As a structurally modified 6-aminopurine, this compound belongs to a class of molecules known to exhibit significant biological activity by interacting with key cellular signaling pathways . Related purine-based analogs have been identified as inhibitors for specific protein targets, suggesting potential research applications in studying enzyme function and signal transduction mechanisms . The core purine scaffold is a key pharmacophore in many endogenous molecules, and the specific substitution pattern of this compound—featuring a 3,4,5-trimethoxybenzyl group at the 8-position and an (E)-but-2-en-1-yl chain at the 9-position—is engineered to modulate its properties and selectivity in research settings. This makes it a valuable chemical tool for researchers investigating the role of purinergic signaling, exploring novel therapeutic targets, and studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

9-[(E)-but-2-enyl]-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

InChI

InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+

InChI Key

ZAFMHPQRCYVTLV-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC=CCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Core Synthesis

The purine nucleus with the 6-amine substituent is commonly synthesized or obtained commercially as 6-aminopurine (adenine) or a suitably protected derivative. The amino group at position 6 is crucial for biological activity and must be preserved throughout the synthesis.

N9 Alkylation with (E)-But-2-en-1-yl Group

The N9 position of purine is nucleophilic and can be alkylated using an appropriate (E)-but-2-en-1-yl halide or tosylate. The alkylation is typically performed under basic conditions, such as with potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to favor substitution at N9 over other nitrogen atoms.

Controlling the stereochemistry of the but-2-en-1-yl group is critical. The (E)-configuration is preserved by using the corresponding (E)-alkylating agent or by stereoselective synthesis of the alkylating intermediate.

C8 Benzylation with 3,4,5-Trimethoxybenzyl Group

The C8 position of the purine ring can be functionalized by nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The introduction of the 3,4,5-trimethoxybenzyl group is typically done via:

  • Direct benzylation using 3,4,5-trimethoxybenzyl halides under basic conditions.
  • Transition metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig amination) if the purine is suitably halogenated at C8.

Protecting groups may be used on the amino group or other reactive sites to prevent side reactions.

Purification and Characterization

After synthesis, purification is generally achieved by chromatographic techniques such as flash column chromatography or preparative HPLC. The compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Purpose/Notes
Purine core preparation Commercial adenine or synthesized 6-aminopurine Starting material
N9 alkylation (E)-but-2-en-1-yl bromide or tosylate, K2CO3 or NaH, DMF/DMSO, RT to 60°C Alkylation at N9, stereochemistry control
C8 benzylation 3,4,5-trimethoxybenzyl bromide, base (e.g., NaH), DMF, inert atmosphere Benzylation at C8
Purification Flash chromatography, preparative HPLC Isolate pure compound
Characterization NMR (1H, 13C), MS, elemental analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine would depend on its interaction with molecular targets. It might interact with enzymes or receptors involved in purine metabolism or signaling pathways. The exact pathways and targets would require experimental validation.

Comparison with Similar Compounds

Structural Analogues at the 8- and 9-Positions

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the 8- and 9-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine Derivatives
Compound Name 8-Position Substituent 9-Position Substituent Molecular Weight (Da) Key Findings/Activity
(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine 3,4,5-Trimethoxybenzyl But-2-en-1-yl Calculated: 387.43 Hypothetical: Enhanced solubility and ER-targeting potential due to allylic chain
PU3 (9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine) 3,4,5-Trimethoxybenzyl Butyl 387.43 HSP90 inhibitor; improved hydrophobic binding compared to unsubstituted analogs
3b (8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine) 3,4,5-Trimethoxybenzyl H (unsubstituted) 316.08 Microwave-assisted synthesis; lower lipophilicity
13i (9-benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine) (3,5-Dichlorophenyl)thio Benzyl Not reported 48% yield; selective ER membrane interaction
3c (8-(pyridin-3-ylmethyl)-9H-purin-6-amine) Pyridin-3-ylmethyl H 226.99 Reduced activity due to polar pyridine group
8-Position Modifications
  • 3,4,5-Trimethoxybenzyl (PU3, 3b) : This group enhances binding to hydrophobic pockets in targets like HSP90. The methoxy groups improve electron density and hydrogen bonding .
  • Arylthio Groups (e.g., 13i) : Thioether linkages at the 8-position, as in 13i, improve membrane permeability and selectivity for endoplasmic reticulum (ER) targets .
9-Position Modifications
  • But-2-en-1-yl (Hypothetical Target) : The allylic chain may confer metabolic stability over saturated chains (e.g., butyl in PU3) while maintaining conformational flexibility.
  • Butyl (PU3) : Saturated chains like butyl enhance hydrophobic interactions but may reduce solubility .

Biological Activity

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. Its structure features a purine core substituted with a but-2-en-1-yl group and a 3,4,5-trimethoxybenzyl group. This unique configuration may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₉H₂₅N₅O₃
  • Molecular Weight : Approximately 371.43 g/mol

The presence of multiple functional groups allows this compound to interact with various biological macromolecules, influencing cellular functions such as signaling and metabolism.

Research indicates that this compound may modulate enzyme activities and affect gene expression through interactions with epigenetic modifiers. Its mechanism of action likely involves binding to enzymes or receptors associated with purine metabolism or signaling pathways.

Interaction Studies

Experimental studies have demonstrated that this compound interacts with several molecular targets:

Target Interaction Type Biological Implication
Enzymes involved in purine metabolismInhibition/ActivationModulation of metabolic pathways
Receptors related to cell signalingBinding AffinityInfluence on cellular signaling pathways

These interactions suggest potential applications in therapeutic contexts, particularly in conditions where purine metabolism is disrupted.

Case Studies

  • Antiproliferative Activity :
    • In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell growth.
  • Antibacterial Activity :
    • Preliminary screening for antibacterial properties revealed that this compound has activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, showing promising results against common pathogens.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Unique Properties
9-(Butyl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amineSimilar purine core; different alkyl substituentPotentially different biological activity due to butyl group
9-(Propyl)-8-(3,4-dimethoxybenzyl)-9H-purin-6-aminePurine core; shorter alkyl chainVariation in solubility and reactivity
6-AminopurineBasic purine structure without additional substituentsSignificant role in DNA/RNA synthesis

This comparative analysis highlights how variations in substituents can lead to differences in chemical behavior and biological activity among similar compounds.

Applications and Future Directions

The unique properties of this compound suggest several potential applications:

  • Medicinal Chemistry : As a candidate for drug development targeting metabolic disorders or cancers.
  • Pharmacology : Further studies are warranted to explore its pharmacokinetics and pharmacodynamics.
  • Biochemical Research : Understanding its interactions with biological targets can provide insights into cellular mechanisms and therapeutic strategies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the purine C8 position. A microwave-assisted approach under 8 bar pressure with NH₃/MeOH as a solvent system has been effective for similar 8-arylmethylpurine derivatives, yielding products in 20–48% after purification by preparative TLC . For alkylation at the N9 position, reactions with but-2-en-1-yl halides in DMF using K₂CO₃ as a base (60–80°C, 4–6 hrs) are recommended. Optimization includes controlling steric hindrance by using bulky bases (e.g., Cs₂CO₃) and inert atmospheres to prevent oxidation of the alkene group .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regioselectivity (e.g., distinguishing N9 vs. N7 alkylation) and stereochemistry of the but-2-en-1-yl group. Key shifts include aromatic protons (δ 7.2–8.1 ppm for purine) and methoxy groups (δ 3.8–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the trimethoxybenzyl group at m/z ~181).
  • X-ray Crystallography : Use SHELX software for resolving conformational details, such as the E-configuration of the alkene and torsion angles in the 3,4,5-trimethoxybenzyl group .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with CH₃CN/H₂O gradients .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :
  • Thermal Shift Assays (TSA) : Screen for target proteins (e.g., Hsp90) by monitoring thermal stabilization in the presence of the compound .
  • X-ray Crystallography : Co-crystallize with Hsp90 to confirm binding to pocket B, which induces a conformational shift in residues 104–111 (helix α4) .
  • Competitive Binding Assays : Use ATP/ADP analogs (e.g., fluorescein-labeled ATP) to assess displacement, indicating ATP-binding site antagonism .

Advanced Research Questions

Q. How do structural modifications at the 8- and 9-positions impact selectivity and potency in Hsp90 inhibition?

  • Methodological Answer :
  • 8-Position : Replace 3,4,5-trimethoxybenzyl with 2,5-dimethoxybenzyl (PU0) or 4-methoxybenzyl (PU4) to alter hydrophobic interactions in pocket B. PU3’s trimethoxy group enhances binding affinity (ΔTₘ = +4.2°C) compared to PU0 (ΔTₘ = +2.8°C) .
  • 9-Position : Substitute but-2-en-1-yl with pent-4-yn-1-yl to improve metabolic stability. Alkynyl groups reduce CYP450-mediated oxidation but may decrease solubility .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking (e.g., AutoDock Vina) to model substituent effects on binding energy and selectivity over Grp94 .

Q. What experimental approaches detect conformational changes in Hsp90 induced by this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the helical closed-to-open transition in Hsp90’s N-terminal domain upon PU3 binding. Compare with ATP-bound structures (PDB: 1BYQ) to identify displaced residues (e.g., Phe138) .
  • Hydrogen-Deuterium Exchange (HDX) MS : Map regions of reduced flexibility (e.g., helix α4) to confirm stabilization of the open conformation .
  • NMR Spectroscopy : Monitor chemical shift perturbations in ¹⁵N-labeled Hsp90 to validate binding kinetics and allosteric effects .

Q. How can researchers resolve discrepancies in biochemical assay data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate inhibition using ATPase activity assays (malachite green method) and client protein degradation assays (e.g., HER2 in BT474 cells) .
  • Buffer Optimization : Adjust Mg²⁺ concentrations (1–5 mM) to account for ATP chelation effects. Include DTT (1 mM) to prevent thiol oxidation .
  • Structural Analysis : Compare co-crystal structures under varying conditions to identify pH- or cofactor-dependent binding modes .

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